molecular formula C18H35ClN2O6S B601519 7-Epi Lincomycin Hydrochloride Salt CAS No. 26389-84-4

7-Epi Lincomycin Hydrochloride Salt

Cat. No.: B601519
CAS No.: 26389-84-4
M. Wt: 443
InChI Key:
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Description

7-Epi Lincomycin Hydrochloride Salt is a white crystalline powder that belongs to the lincomycin family of drugs. It functions as a broad-spectrum antibiotic, effectively combating a wide range of both Gram-positive and Gram-negative bacteria. Its soluble nature allows it to dissolve in water, ethanol, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves the chemical modification of lincomycin. Lincomycin is typically isolated from the soil bacterium Streptomyces lincolnensis. The synthetic route includes the chlorination of lincomycin to produce its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces lincolnensis strains. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-Epi Lincomycin Hydrochloride Salt has a wide range of scientific research applications, including:

Mechanism of Action

7-Epi Lincomycin Hydrochloride Salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

    Lincomycin: The parent compound from which 7-Epi Lincomycin Hydrochloride Salt is derived.

    Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

    Epilincomycin Hydrochloride: Another derivative with similar properties.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its solubility and stability compared to lincomycin. It also exhibits a distinct spectrum of antibacterial activity, making it valuable in treating infections resistant to other antibiotics .

Properties

IUPAC Name

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMFISTNHIPTI-NHEQCAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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